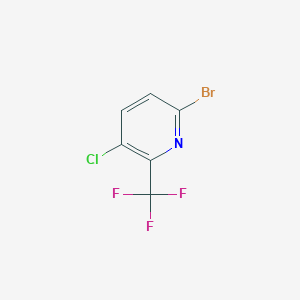

6-Bromo-3-chloro-2-(trifluoromethyl)pyridine

Description

6-Bromo-3-chloro-2-(trifluoromethyl)pyridine (CAS: 1211536-90-1) is a halogenated pyridine derivative characterized by a bromine atom at position 6, a chlorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 2 of the pyridine ring. Its molecular formula is C₆H₂BrClF₃N, with a molecular weight of 260.44 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical research. While direct data on its melting/boiling points are unavailable, analogous compounds (e.g., 3-bromo-2-chloro-6-methylpyridine) exhibit melting points of 30–35°C and boiling points near 38°C, suggesting similar volatility .

Properties

IUPAC Name |

6-bromo-3-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIIXISXSYYYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858622 | |

| Record name | 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211536-90-1 | |

| Record name | 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 2-(trifluoromethyl)pyridine. The reaction conditions often involve the use of bromine and chlorine in the presence of a suitable solvent like chloroform, and the reaction is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound exhibits several notable applications across various scientific disciplines:

Organic Synthesis

6-Bromo-3-chloro-2-(trifluoromethyl)pyridine serves as a critical building block in the synthesis of more complex organic molecules. It is particularly useful in:

- Preparation of trifluoromethylpyridines : These derivatives are essential for developing pharmaceuticals and agrochemicals.

- Suzuki-Miyaura coupling reactions , where it acts as a coupling partner with boronic acids to form carbon-carbon bonds.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, including:

- Antimicrobial properties : Studies suggest it may inhibit the growth of various bacteria and fungi.

- Anticancer activities : In vitro evaluations have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancers .

Agrochemical Development

In the agrochemical industry, derivatives of this compound are utilized as key structural components in the formulation of herbicides and pesticides. More than 20 new agrochemical compounds containing trifluoromethylpyridine structures have been developed and received ISO common names.

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

In Vitro Studies

Research has demonstrated that compounds similar to this compound can effectively inhibit cell proliferation across various cancer cell lines. For example:

- Breast Cancer : Compounds were shown to reduce cell viability significantly.

- Lung Cancer : Similar compounds exhibited cytotoxic effects leading to apoptosis in cancer cells.

Molecular Modeling Studies

Molecular modeling techniques have been employed to predict interactions between this compound and target proteins. These studies provide insights into:

- Binding mechanisms : Understanding how the compound interacts with specific enzymes can guide further modifications for enhanced efficacy.

- Predictive modeling : Helps in designing new derivatives with improved biological activity based on structure–activity relationship (SAR) analyses.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

(a) 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS: 1159512-34-1)

- Substituent positions : Bromine (3), chlorine (2), -CF₃ (6).

- Molecular formula : C₆H₂BrClF₃N (same as target compound).

- Key differences: Regioisomeric arrangement alters electronic properties.

(b) 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine (CAS: 1211521-13-9)

- Substituent positions : Bromine (2), chlorine (3), -CF₃ (6).

- Molecular formula : C₆H₂BrClF₃N.

- Key differences : Bromine at position 2 may act as a stronger leaving group due to increased electron-withdrawing effects from adjacent -CF₃ .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Melting Point (°C) |

|---|---|---|---|

| This compound | 260.44 | ~2.8 | Not reported |

| 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 260.44 | ~2.5 | Not reported |

| 3-Bromo-2-chloro-6-methylpyridine | 206.47 | ~2.1 | 30–35 |

| 5-Bromo-2-(trifluoromethyl)pyridine | 226.00 | ~2.3 | Not reported |

*LogP: Octanol-water partition coefficient (estimated using substituent contributions). Data compiled from .

Commercial Availability and Pricing

| Compound | Catalog Number (Supplier) | Price (1 g) |

|---|---|---|

| This compound | HB570-1 (Catalog 2017) | $400 |

| 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | HB194-1 (Catalog 2017) | $400 |

| 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine | HB570-1 (Catalog 2017) | $400 |

Pricing reflects the complexity of halogen and -CF₃ substitution patterns .

Biological Activity

6-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activity

The compound exhibits notable biological activities , particularly as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. The presence of halogen substitutions, specifically bromine and chlorine, enhances its binding affinity to molecular targets, making it a valuable candidate in drug development and medicinal chemistry.

Target Interaction : The trifluoromethyl group in this compound contributes to its unique reactivity profile, allowing it to engage in various chemical interactions such as hydrogen bonding and van der Waals forces. These interactions can significantly influence the compound's binding affinity to specific biological targets.

Biochemical Pathways : The compound is involved in Suzuki–Miyaura cross-coupling reactions, indicating its utility in synthesizing complex organic molecules. This pathway suggests potential applications in developing pharmaceuticals and agrochemicals .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Properties : Research has indicated that the compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections .

- Anticancer Activity : Preliminary investigations have shown that it may possess anticancer properties, with studies suggesting that compounds containing similar structural motifs can inhibit the growth of various cancer cell lines .

- Pharmacokinetics : The trifluoromethyl group is associated with improved pharmacokinetic properties in some FDA-approved drugs, suggesting that this compound may also exhibit favorable pharmacokinetic behavior .

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds can be insightful.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Suzuki–Miyaura reactions |

| 2-Bromo-4-chloro-6-(trifluoromethyl)aniline | Antimicrobial | Interaction with molecular targets through halogen bonding |

| 4-Bromo-3-(trifluoromethyl)aniline | Anticancer | Inhibition of tubulin polymerization |

Case Studies

A review of case studies reveals the following insights:

- In Vitro Studies : In vitro evaluations have demonstrated that compounds similar to this compound can effectively inhibit cell proliferation across various cancer cell lines, including breast and lung cancers .

- Molecular Modeling Studies : Molecular modeling has been employed to predict the interactions between this compound and target proteins, providing insights into its potential efficacy and guiding further modifications for enhanced activity .

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromo-3-chloro-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Answer: A common method involves halogenation and trifluoromethylation of pyridine precursors. For example, Suzuki-Miyaura cross-coupling can introduce bromo and chloro groups using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in solvents like dioxane/water mixtures. Reaction temperatures (80–100°C) and degassing with inert gases (argon/nitrogen) are critical to suppress side reactions . Alternatively, fluorination of chlorinated intermediates using KF in DMSO can introduce trifluoromethyl groups . Yield optimization requires precise stoichiometry, catalyst loading (0.5–2 mol%), and monitoring via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Identify characteristic peaks for pyridine protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ ~120–125 ppm in ¹³C). Bromine and chlorine substituents deshield adjacent protons, shifting peaks upfield .

- IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and C-Br/C-Cl (500–800 cm⁻¹) confirm functional groups.

- MS : ESI-MS or EI-MS should show molecular ion clusters (M, M+2, M+4) due to bromine’s isotopic pattern, with accurate mass matching theoretical values (±5 ppm) .

Q. What are the key safety considerations when handling this compound in the lab?

Answer: Use PPE (gloves, goggles, fume hood) due to halogenated pyridine toxicity. Avoid inhalation and skin contact. Store in inert, airtight containers at 2–8°C. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl group affect regioselectivity in nucleophilic substitution reactions?

Answer: The strong electron-withdrawing effect of the -CF₃ group activates the pyridine ring at positions ortho and para to itself, directing nucleophilic attack to the 3-chloro or 6-bromo sites. Computational studies (DFT, B3LYP/6-31G*) show reduced electron density at these positions, favoring SNAr mechanisms. Solvent polarity (e.g., DMF vs. THF) further modulates activation barriers .

Q. What crystallographic methods are suitable for resolving structural ambiguities in halogenated pyridine derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can determine bond lengths, angles, and intermolecular interactions. For example, weak C–H···π interactions stabilize crystal packing, while dihedral angles between pyridine and substituents (e.g., 59.8° in a related compound) reveal steric effects. Data collection at low temperatures (100 K) reduces thermal motion artifacts .

Q. How can computational chemistry (DFT, MD) predict reactivity and stability under varying pH or solvent conditions?

Answer:

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvation models (e.g., PCM) simulate solvent effects on reaction pathways.

- MD Simulations : Assess conformational stability in aqueous vs. organic media by analyzing radial distribution functions and solvation shells .

Q. What strategies resolve contradictions between experimental and computational data in reaction mechanism studies?

Answer: Cross-validate using multiple methods:

Q. How do steric and electronic effects of bromo/chloro substituents influence cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

Answer: Bromine’s lower electronegativity (vs. chlorine) facilitates oxidative addition with Pd(0), making C-Br bonds more reactive. However, steric hindrance from the trifluoromethyl group can slow transmetallation. Optimize ligand choice (e.g., XPhos for bulky substrates) and base (Cs₂CO₃) to enhance coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.